2,2-Dimethyltetrahydro-2H-pyran-3-amine
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Overview
Description
2,2-Dimethyltetrahydro-2H-pyran-3-amine is an organic compound with the molecular formula C7H15NO It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyltetrahydro-2H-pyran-3-amine typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 2,2-dimethyl-1,3-propanediol with ammonia or an amine source in the presence of a catalyst. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as molecular iodine or transition metal complexes can be employed to facilitate the cyclization reaction. The use of solvent-free conditions or environmentally benign solvents is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyltetrahydro-2H-pyran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, more saturated amine compounds, and various substituted tetrahydropyran derivatives .
Scientific Research Applications
2,2-Dimethyltetrahydro-2H-pyran-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dimethyltetrahydro-2H-pyran-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyltetrahydro-2H-pyran-4-amine
- 2,2-Dimethyltetrahydro-2H-pyran-5-amine
- 3,4-Dihydro-2H-pyran-3-amine
Uniqueness
2,2-Dimethyltetrahydro-2H-pyran-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structural features allow for specific interactions in chemical reactions and biological systems, making it a valuable compound for targeted applications .
Biological Activity
2,2-Dimethyltetrahydro-2H-pyran-3-amine, also known as 2,2-dimethyloxan-3-amine, is a cyclic amine with the molecular formula C7H15NO and a molecular weight of approximately 129.2 g/mol. This compound features a tetrahydropyran ring structure that is substituted with two methyl groups at the 2-position and an amino group at the 3-position, contributing to its potential reactivity and biological activity. The hydrochloride salt form is commonly used in research applications .
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through hydrogen bonding and ionic interactions. The amine group plays a crucial role in these interactions, influencing the activity and function of target proteins and enzymes.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, in vitro assays demonstrated that derivatives of this compound exhibited significant antiproliferative activity against human neuroblastoma cells (SH-SY5Y), with IC50 values ranging from 6.7μM to >200 μM. These findings suggest that structural modifications can enhance its biological efficacy .
Structure-Activity Relationship (SAR)
A structure-activity relationship (SAR) study highlighted the importance of specific functional groups in modulating the biological activity of related compounds. For example, modifications to the tetrahydropyran ring can lead to variations in potency against cancer cell lines. The study indicated that certain derivatives showed improved cytotoxicity compared to the parent compound, emphasizing the potential for optimizing therapeutic agents based on this scaffold .
Synthetic Chemistry
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its application extends to various fields, including medicinal chemistry and drug development. For example, it has been utilized in synthesizing splicing modulators that target specific RNA-binding proteins involved in cancer progression .
Comparative Analysis with Similar Compounds
To understand its unique properties, it is beneficial to compare this compound with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N,N-Dimethylpiperidin-4-amines | Six-membered piperidine ring | Commonly used in pharmaceuticals |
3-Methylpiperidin-4-amines | Six-membered piperidine ring | Exhibits different biological activities |
1-Amino-cyclohexane | Cyclohexane ring | Less functional diversity |
The tetrahydropyran structure of this compound allows for diverse modifications that can enhance its reactivity and biological profile compared to these similar compounds.
Study on Anticancer Properties
One notable case study investigated the anticancer properties of this compound derivatives. Researchers synthesized several analogs and tested their cytotoxicity against multiple human cancer cell lines. The results indicated that certain modifications significantly increased potency, suggesting a promising avenue for developing new anticancer therapies based on this scaffold .
Neuroprotective Effects
Another research focus has been on exploring potential neuroprotective effects. Preliminary findings suggest that some derivatives may protect neuronal cells from oxidative stress-induced damage, highlighting their therapeutic potential in neurodegenerative diseases.
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2,2-dimethyloxan-3-amine |
InChI |
InChI=1S/C7H15NO/c1-7(2)6(8)4-3-5-9-7/h6H,3-5,8H2,1-2H3 |
InChI Key |
ZBVQPRQERQOOBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCCO1)N)C |
Origin of Product |
United States |
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